5-Oxo-1,3-oxathiolane-4-carboxylic acid
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Overview
Description
5-Oxo-1,3-oxathiolane-4-carboxylic acid is a heterocyclic compound featuring a five-membered ring containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1,3-oxathiolane-4-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of thioglycolic acid with glyoxylic acid, followed by cyclization to form the oxathiolane ring. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-1,3-oxathiolane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles like amines or alcohols replace the oxo group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxy derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
5-Oxo-1,3-oxathiolane-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antiviral and antibacterial properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Oxo-1,3-oxathiolane-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The sulfur and oxygen atoms in the oxathiolane ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Lamivudine Acid: A nucleoside analog used in antiviral therapy.
Oxolinic Acid: An antibacterial agent with a similar heterocyclic structure.
Uniqueness: 5-Oxo-1,3-oxathiolane-4-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Unlike lamivudine acid, which is primarily used in antiviral applications, this compound has broader applications in both medicinal and industrial fields .
Properties
CAS No. |
96905-93-0 |
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Molecular Formula |
C4H4O4S |
Molecular Weight |
148.14 g/mol |
IUPAC Name |
5-oxo-1,3-oxathiolane-4-carboxylic acid |
InChI |
InChI=1S/C4H4O4S/c5-3(6)2-4(7)8-1-9-2/h2H,1H2,(H,5,6) |
InChI Key |
TWVSQMZICJIAMH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC(=O)C(S1)C(=O)O |
Origin of Product |
United States |
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